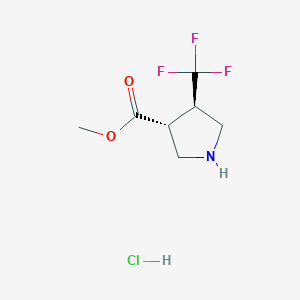

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Description

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the pyrrolidine ring. This compound is listed under CAS 588676-61-3 and has been marketed by CymitQuimica as a high-purity (98%) product, though it is currently discontinued .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design. Its hydrochloride salt form improves solubility, facilitating use in aqueous formulations.

Properties

IUPAC Name |

methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-11-3-5(4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQYZTONTAQRGS-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound that has garnered attention in various fields, particularly in pharmaceutical development and agricultural chemistry. Its unique trifluoromethyl group significantly enhances its biological activity, making it a valuable candidate for further research.

- Molecular Formula: C7H10ClF3N O2

- Molecular Weight: 197.16 g/mol

- CAS Number: 1004529-48-9

- IUPAC Name: this compound

The trifluoromethyl group in this compound contributes to its lipophilicity, enhancing the compound's ability to penetrate biological membranes. This property is crucial for its efficacy in targeting various biological pathways.

Pharmacological Applications

- Neurological Disorders : Due to its structural characteristics, this compound is being investigated as a potential therapeutic agent for neurological disorders. The trifluoromethyl group has been shown to improve metabolic stability and increase potency against specific targets involved in neuropharmacology .

- Cancer Therapy : Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer treatment strategies .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of pyrrolidine derivatives, indicating that modifications to the structure can enhance their effectiveness against various pathogens .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of pyrrolidine derivatives on FaDu hypopharyngeal tumor cells, it was found that certain modifications led to increased apoptosis compared to standard treatments like bleomycin. The structural alterations provided insights into how trifluoromethyl groups could enhance biological activity through improved binding interactions with target proteins .

Case Study 2: Neurological Applications

A recent investigation into the pharmacodynamics of trifluoromethyl-containing compounds revealed significant improvements in drug potency and selectivity for serotonin receptors compared to non-fluorinated analogs. This suggests that this compound may be beneficial in developing drugs aimed at treating mood disorders and other neurological conditions .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Applications |

|---|---|---|

| This compound | Potential anticancer and neuroactive properties | Pharmaceuticals, Agricultural Chemistry |

| Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate | Antimicrobial and antifungal activities | Agrochemicals |

| Ethyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate | Enhanced metabolic stability | Drug synthesis |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role as a potential drug candidate due to its structural similarity to biologically active molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive target for drug development.

Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity against various diseases, including neurological disorders and cancers. The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties, which can enhance therapeutic efficacy.

Organic Synthesis

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations.

Synthesis Example :

The compound can be used in the synthesis of amino acids and other nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals.

Agricultural Chemistry

The compound's properties may also extend to agricultural applications, particularly in the development of new pesticides or herbicides. The trifluoromethyl group is known to impart enhanced biological activity to agrochemicals.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key analogs differ in substituents, ester groups, and stereochemistry, impacting physicochemical and pharmacological properties:

Analytical Data Comparison

- Complex Pyrrolidine-Pyridazine Hybrid (EP 4374877) : LCMS m/z 754 [M+H]⁺; HPLC retention time = 1.32 min. The extended conjugated system increases molecular weight and alters chromatographic behavior .

- (±)-4-(1,3-Benzodioxol-5-yl) Analog : APCI-MS m/z 466 [M+H]⁺; FTIR confirms carbonyl (1675 cm⁻¹) and -CF₃ (1321 cm⁻¹) groups .

Key Differentiators and Implications

Trifluoromethyl vs. Chlorophenyl :

- -CF₃ improves metabolic stability and electronegativity, favoring CNS drug penetration.

- -C₆H₄Cl enhances aromatic interactions but may increase toxicity risks .

Ester Group Variations :

- Methyl esters (target compound) offer faster hydrolysis rates than ethyl esters, affecting prodrug activation kinetics .

Stereochemistry :

- (3R,4R) vs. (3S,4S) enantiomers may exhibit divergent biological activities, necessitating enantioselective synthesis .

Q & A

Q. Why do identical reaction conditions produce varying enantiomeric ratios across labs?

- Methodological Answer :

- Impurity analysis : Trace metal contaminants (e.g., Fe³⁺) in solvents or catalysts can alter stereoselectivity. ICP-MS screens for such impurities .

- Stirring rate effects : Vortex formation in large reactors may reduce mixing efficiency, impacting chiral induction. Use computational fluid dynamics (CFD) to optimize agitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.